molecular formula C8H9BO2 B6223093 (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol CAS No. 1388265-61-9

(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Cat. No. B6223093
CAS RN: 1388265-61-9
M. Wt: 148
InChI Key:
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Description

(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol, also known as (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborole-1-ol or simply 3MBx, is an organic compound derived from 1,3-dihydro-2,1-benzoxaborole and is used in a variety of scientific research applications. It is a colorless solid that is slightly soluble in water and is a member of the benzoxaborole family. 3MBx has been found to have a wide range of applications in the fields of organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

3MBx has been found to have a wide range of applications in the fields of organic synthesis, catalysis, and biochemistry. In organic synthesis, 3MBx has been used as a catalyst for various reactions, such as the reductive amination of aldehydes and ketones, the oxidation of alcohols, and the synthesis of cyclic ethers. In catalysis, 3MBx has been used to catalyze the hydrolysis of esters, the hydrolysis of amides, and the hydrolysis of amines. In biochemistry, 3MBx has been used as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase, and as a modulator of G-protein coupled receptors.

Mechanism of Action

The mechanism of action of 3MBx is not yet fully understood, however, it is believed to involve the formation of a complex between the 3MBx molecule and the enzyme or receptor to which it binds. This complex then undergoes a conformational change, which alters the activity of the enzyme or receptor. In the case of cytochrome P450, 3MBx is believed to act as an inhibitor by forming a complex with the active site of the enzyme, which prevents the binding of the substrate. In the case of G-protein coupled receptors, 3MBx is believed to act as a modulator by forming a complex with the receptor and altering its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MBx are still being studied. However, it has been found to have a number of effects on enzymes and receptors in the body. For example, 3MBx has been found to inhibit the activity of cytochrome P450, an enzyme involved in drug metabolism, and to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. In addition, 3MBx has been found to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3MBx in laboratory experiments is its stability and solubility in a variety of solvents. This makes it an ideal compound for use in a variety of reactions and experiments. However, 3MBx is also relatively expensive and its effects on enzymes and receptors can vary depending on the concentration and duration of exposure. Therefore, it is important to use the correct concentration and duration of exposure when using 3MBx in laboratory experiments.

Future Directions

The use of 3MBx in scientific research is still in its infancy, and there are a number of potential future directions for its use. For example, further research could be conducted to better understand the mechanism of action of 3MBx and its effects on enzymes and receptors. Additionally, further research could be conducted to explore the potential applications of 3MBx in the fields of organic synthesis, catalysis, and biochemistry. Finally, further research could be conducted to explore the potential therapeutic applications of 3MBx, such as its use as an inhibitor of cytochrome P450 or as a modulator of G-protein coupled receptors.

Synthesis Methods

3MBx can be synthesized through a variety of methods, including the hydrolysis of 1,3-dihydro-2,1-benzoxaborole, the condensation of 1,1-dihydro-2,1-benzoxaborole and 3-methyl-1-butanol, and the oxidation of 3-methyl-1-butanol with 1,3-dihydro-2,1-benzoxaborole. The most common method for synthesizing 3MBx is to react 1,3-dihydro-2,1-benzoxaborole with 3-methyl-1-butanol in the presence of a base. The reaction is typically carried out at a temperature of between 80 and 120 °C, and the resulting product is a mixture of (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and (3R)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves the conversion of a starting material to the final product through a series of chemical reactions.", "Starting Materials": [ "3-methylphenol", "boron tribromide", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium borohydride", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: 3-methylphenol is reacted with boron tribromide to form 3-methylphenylboronic acid.", "Step 2: 3-methylphenylboronic acid is reacted with sodium hydroxide and methanol to form methyl 3-methylphenyl ether.", "Step 3: Methyl 3-methylphenyl ether is reacted with hydrochloric acid to form 3-methylphenol.", "Step 4: 3-methylphenol is reacted with sodium borohydride and acetic acid to form (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol.", "Step 5: (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol is oxidized with hydrogen peroxide to form (3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol." ] }

CAS RN

1388265-61-9

Product Name

(3S)-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Molecular Formula

C8H9BO2

Molecular Weight

148

Purity

95

Origin of Product

United States

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